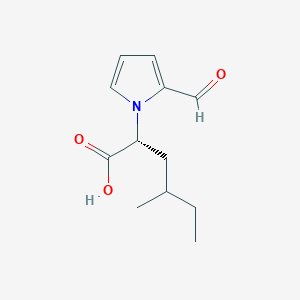
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid can be achieved through several methods. One common approach involves the use of a Knorr-type reaction, where aliphatic starting materials are used to form 2-thionoester pyrroles. These pyrroles are then reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . Another method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of catalytic amounts of reagents and mild reaction conditions are preferred to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is (2R)-2-(2-Carboxy-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Reduction: The major product is (2R)-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Substitution: Products vary depending on the substituent introduced to the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The pyrrole ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxaldehyde: Shares the pyrrole ring and formyl group but lacks the hexanoic acid chain.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrole structure but differ in their substitution patterns and biological activities.
Uniqueness
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is unique due to its combination of a pyrrole ring, formyl group, and hexanoic acid chain. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)7-11(12(15)16)13-6-4-5-10(13)8-14/h4-6,8-9,11H,3,7H2,1-2H3,(H,15,16)/t9?,11-/m1/s1 |
InChI-Schlüssel |
NLLLZADATWILTK-HCCKASOXSA-N |
Isomerische SMILES |
CCC(C)C[C@H](C(=O)O)N1C=CC=C1C=O |
Kanonische SMILES |
CCC(C)CC(C(=O)O)N1C=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



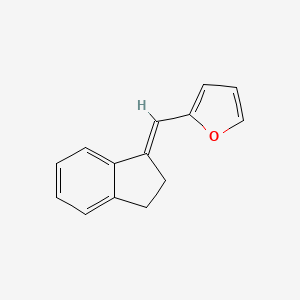
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
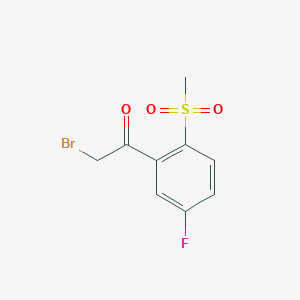
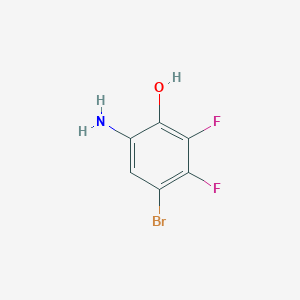

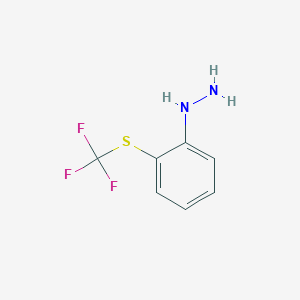
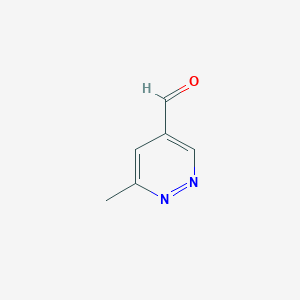

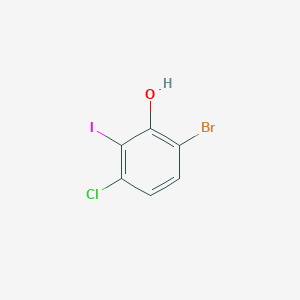

![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)

